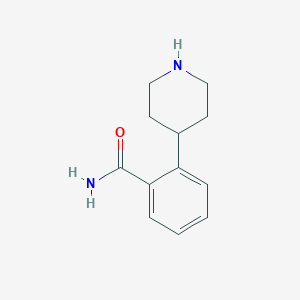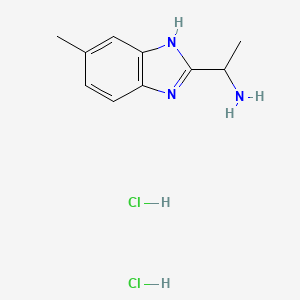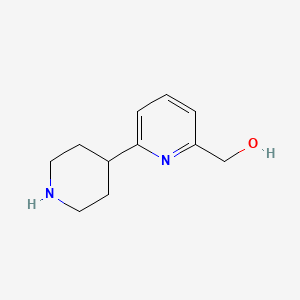
2-(Piperidin-4-yl)benzamide
Vue d'ensemble
Description
2-(Piperidin-4-yl)benzamide is a chemical compound with the molecular formula C12H16N2O . It is a derivative of benzamide and piperidine . The hydrochloride form of this compound has a molecular weight of 240.73 .
Synthesis Analysis
The synthesis of piperidine derivatives, including this compound, has been a subject of interest in recent years . A series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells . The presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide group attached to a piperidine ring at the 4-position . The average mass of the molecule is 204.268 Da .Physical And Chemical Properties Analysis
This compound hydrochloride is a solid at room temperature . It should be stored at 2-8°C .Applications De Recherche Scientifique
Metal Complexes and Antibacterial Activity
- Synthesis of Benzamide Metal Complexes : Researchers synthesized metal complexes using derivatives of benzamide, including a compound similar to 2-(Piperidin-4-yl)benzamide. These complexes displayed potential antibacterial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus (Khatiwora et al., 2013).
Serotonin Receptor Agonist for Gastrointestinal Motility
- Oral Active Benzamide Derivatives : A study designed benzamide derivatives, including compounds structurally similar to this compound, as serotonin 4 receptor agonists. These compounds showed potential for enhancing gastrointestinal motility (Sonda et al., 2003).
Inhibitors of Presynaptic Choline Transporter
- Novel Inhibitors of the Choline Transporter : A study involved synthesizing and evaluating 4-methoxy-3-(piperidin-4-yl) benzamides, which are structurally similar to this compound, as inhibitors of the presynaptic choline transporter. These compounds showed potential as drug-like scaffolds (Bollinger et al., 2015).
Novel δ-Opioid Agonists
- δ-Opioid Agonists for Chronic Pain Treatment : Certain benzamide derivatives, structurally related to this compound, demonstrated potential as δ-opioid agonists with good oral bioavailability and analgesic effects, suggesting their application in chronic pain treatment (Nozaki et al., 2012).
Anaplastic Lymphoma Kinase Inhibitors
- ALK Inhibitors for Cancer Treatment : Compound 1, which includes a structural moiety similar to this compound, was studied as a potent and selective anaplastic lymphoma kinase (ALK) inhibitor, highlighting its potential in cancer treatment (Teffera et al., 2013).
Anti-Fatigue Effects
- Benzamide Derivatives and Anti-Fatigue Effects : Benzamide derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, were synthesized and showed anti-fatigue effects in mice, suggesting their potential use in combating fatigue (Wu et al., 2014).
CCR5 Antagonists
- Synthesis of CCR5 Antagonists : Studies focused on synthesizing N-Piperidine benzamide derivatives as CCR5 antagonists, which are important in the field of HIV/AIDS research. These compounds showed bioactivity and potential as non-peptide CCR5 antagonists (De-ju, 2015).
Antiprion Agents
- Benzamide Derivatives as Antiprion Agents : New benzamide derivatives were synthesized and evaluated for their potential as therapeutic agents against prion diseases, showing promising binding affinity and inhibition of prion protein conversion (Fiorino et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Orientations Futures
Piperidines, including 2-(Piperidin-4-yl)benzamide, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
2-piperidin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)11-4-2-1-3-10(11)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIPLBRBLOPRFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7-Dihydro-5H-cyclopenta[c]pyridin-5-amine](/img/structure/B3227232.png)
![tert-Butyl 8-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B3227237.png)






![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate](/img/structure/B3227294.png)



